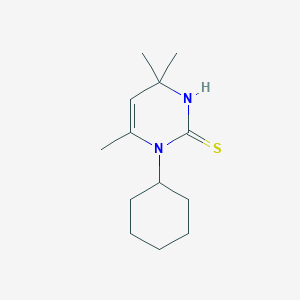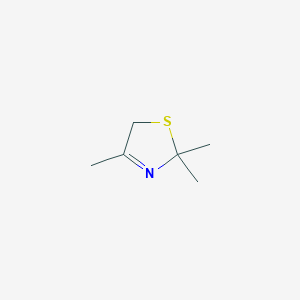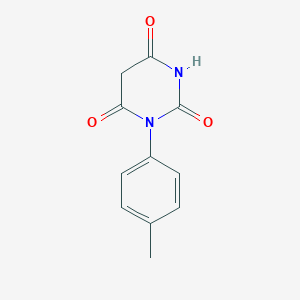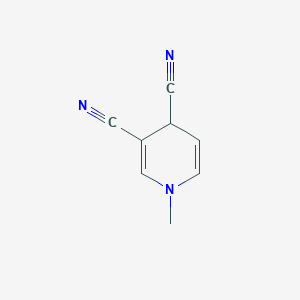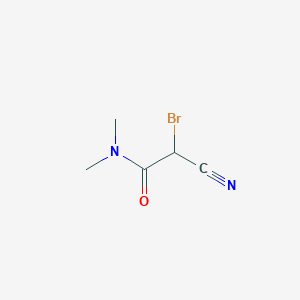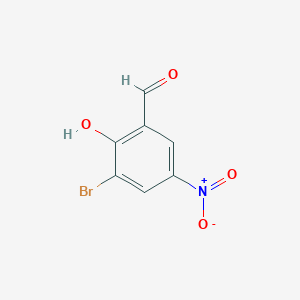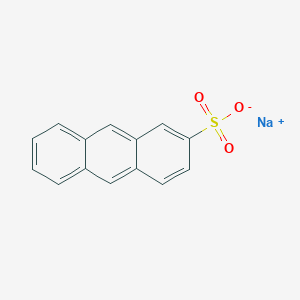
Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of leucine, one of the three branched-chain amino acids that are essential for protein synthesis and muscle growth. In
Wirkmechanismus
The mechanism of action of Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L- involves the activation of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is involved in the regulation of protein synthesis and cell growth, and activation of this pathway by Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L- leads to increased protein synthesis and muscle growth.
Biochemical and Physiological Effects:
Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L- has been shown to have various biochemical and physiological effects, including increased protein synthesis, muscle growth, and improved insulin sensitivity. Additionally, Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L- has been shown to have anti-inflammatory properties, which may contribute to its potential anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L- in lab experiments is its ability to stimulate protein synthesis and muscle growth in animal models. Additionally, this compound has a relatively simple synthesis method and can be easily purified for use in experiments. However, one limitation of using Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L- is its potential toxicity, as high doses of this compound have been shown to cause liver damage in animal models.
Zukünftige Richtungen
There are several potential future directions for research on Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L-. One potential area of focus is the development of novel derivatives of this compound with improved efficacy and reduced toxicity. Additionally, further studies are needed to investigate the potential anti-cancer properties of Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L- and its mechanisms of action in cancer cells. Finally, more research is needed to determine the optimal dosage and administration of this compound for various applications, including sports nutrition and muscle wasting diseases.
Conclusion:
In conclusion, Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L- is a chemical compound that has potential applications in various scientific research fields. This compound has been shown to stimulate protein synthesis and muscle growth, as well as potentially inhibit the growth of cancer cells. While there are some limitations to its use in lab experiments, further research on Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L- has the potential to lead to the development of novel therapies for various diseases.
Synthesemethoden
The synthesis of Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L- involves the reaction of leucine with trifluoroacetic anhydride and sec-butanol in the presence of a catalyst. This reaction results in the formation of the esterified derivative of leucine, which can be purified and used in further experiments.
Wissenschaftliche Forschungsanwendungen
Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L- has been used in various scientific research applications, including studies on protein synthesis, muscle growth, and cancer therapy. This compound has been shown to stimulate protein synthesis and muscle growth in animal models, making it a potential candidate for use in sports nutrition and muscle wasting diseases. Additionally, Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L- has been investigated for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
16974-96-2 |
|---|---|
Molekularformel |
C12H20F3NO3 |
Molekulargewicht |
283.29 g/mol |
IUPAC-Name |
butan-2-yl (2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate |
InChI |
InChI=1S/C12H20F3NO3/c1-5-8(4)19-10(17)9(6-7(2)3)16-11(18)12(13,14)15/h7-9H,5-6H2,1-4H3,(H,16,18)/t8?,9-/m0/s1 |
InChI-Schlüssel |
UKLYZXXUVBBXAR-GKAPJAKFSA-N |
Isomerische SMILES |
CCC(C)OC(=O)[C@H](CC(C)C)NC(=O)C(F)(F)F |
SMILES |
CCC(C)OC(=O)C(CC(C)C)NC(=O)C(F)(F)F |
Kanonische SMILES |
CCC(C)OC(=O)C(CC(C)C)NC(=O)C(F)(F)F |
Synonyme |
N-(Trifluoroacetyl)-L-leucine 1-methylpropyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




